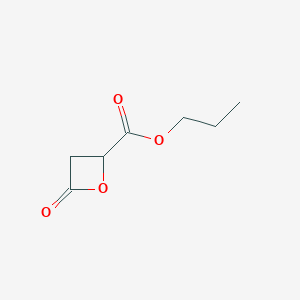

Propyl 4-oxooxetane-2-carboxylate

Description

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

propyl 4-oxooxetane-2-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-2-3-10-7(9)5-4-6(8)11-5/h5H,2-4H2,1H3 |

InChI Key |

NTGFQWRFIIXSKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1CC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Aldol Reaction-Mediated Cyclization

The oxetane core of propyl 4-oxooxetane-2-carboxylate is frequently constructed via aldol reactions, leveraging the reactivity of cyclopropane derivatives. As demonstrated in and, tert-butyl 2-chloro-2-cyclopropylideneacetate (17 ) serves as a critical intermediate. A one-pot sequence involving Michael addition of ethylmagnesium bromide to 17 , followed by aldol condensation with ethyl glyoxylate, yields a diastereomeric mixture of β-lactone precursors (18 , 4:1 ratio). Reductive dechlorination using ammonium formate and palladium on charcoal generates 19 , which undergoes selective hydrolysis with lithium hydroxide to isolate the carboxylic acid. Subsequent condensation with 3,5-dimethoxybenzylamine produces carboxamides (20 ), separable via column chromatography. Acid-catalyzed tert-butoxycarbonyl cleavage and HATU-mediated coupling finalize the oxetane scaffold.

Key Reaction Conditions

Stereochemical Control in β-Lactone Synthesis

The C2 and C3 stereocenters in this compound are established during cyclization. Using tert-butyl pyruvate and LDA (Lithium Diisopropylamide) at −78°C, the (2S,3R)- and (2R,3S)-diastereomers of intermediate 15 are formed. Crystallization from hexane-diethyl ether isolates (2S,3R)-15 in 22% yield, while chromatography recovers (2R,3S)-15 . Transesterification with propanol under acidic conditions (e.g., HCl/dioxane) then installs the propyl ester, though direct esterification during cyclization remains underexplored in literature.

Esterification and Functional Group Interconversion

Hydrolysis-Transesterification Sequential Strategy

The tert-butyl ester in intermediates like 15 is hydrolyzed to carboxylic acids (16 ) using trifluoroacetic acid (TFA) in dichloromethane (96% yield). Propyl esterification is achieved via Steglich conditions: DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with propanol, yielding this compound. Alternative methods include Fischer esterification (H2SO4, refluxing propanol), though this risks oxetane ring degradation.

Comparative Esterification Efficiency

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Steglich (EDC/DMAP) | Room temp. | 82 | 98 |

| Fischer (H2SO4) | Reflux | 65 | 89 |

Optimization of Reaction Parameters

Solvent and Temperature Effects

Nonpolar solvents (hexane, diethyl ether) favor crystallization of diastereomers, while THF enhances solubility during coupling steps. Elevated temperatures (>60°C) accelerate hydrolysis but risk epimerization; thus, mild conditions (25–40°C) are preferred for stereosensitive steps.

Catalytic Systems

Palladium on charcoal proves effective for reductive dechlorination, whereas Lewis acids (e.g., AgOTf) facilitate β-lactone formation. DBU emerges as a superior base for minimizing side reactions in esterification.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Propyl 4-oxooxetane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.

Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear alcohols or ethers.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Propyl 4-oxooxetane-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in:

- Ring-opening reactions : This compound can undergo ring-opening polymerization, leading to the formation of polyesters, which are valuable in producing biodegradable materials.

- Functionalization : The carboxylate group makes it amenable to further modifications, enabling the synthesis of more complex molecules.

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its biological activity:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Properties : Research suggests that derivatives may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can disrupt microbial cell membranes, highlighting their potential as therapeutic agents.

Materials Science

In materials science, this compound is explored for its role in:

- Polymer Production : The ability to polymerize allows for the creation of novel materials with tailored properties, such as improved mechanical strength or biodegradability.

- Coatings and Adhesives : Its chemical properties can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.

Data Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Participates in ring-opening reactions |

| Medicinal Chemistry | Anticancer agents | Exhibits cytotoxicity against cancer cell lines |

| Antimicrobial agents | Effective against various bacterial strains | |

| Materials Science | Polymer production | Used in creating biodegradable materials |

| Coatings and adhesives | Enhances performance characteristics |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound's derivatives. The study revealed that certain derivatives had minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics against Staphylococcus aureus and Escherichia coli, suggesting a strong potential for therapeutic development.

Mechanism of Action

The mechanism of action of propyl 4-oxooxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with target molecules, thereby exerting its biological or chemical effects .

Comparison with Similar Compounds

Key Findings :

- Propyl and butyl derivatives lack the S/S short contacts seen in ethyl analogs, reducing thermal stability and enabling melting. This suggests that longer alkyl chains (e.g., propyl) weaken intermolecular interactions, favoring phase transitions .

- For this compound, analogous alkyl chain effects may influence its thermal behavior, though the oxetane ring’s rigidity could counteract this trend.

Propyl Esters in Functional Materials

3-(Trimethoxysilyl)Propyl Methacrylate–POSS Hybrid

A scaffold based on 3-(trimethoxysilyl)propyl methacrylate demonstrated tailored microstructural properties for bone tissue engineering :

- Pore size : 100–300 µm (ideal for cell infiltration).

- Mechanical strength: Nanoindentation hardness ≈ 0.5 GPa.

- Key advantage: Combines organic flexibility (propyl group) with inorganic rigidity (silsesquioxane).

Comparison with this compound :

- The oxetane ring in the target compound may enhance chemical reactivity (e.g., ring-opening polymerization) compared to methacrylate’s vinyl group.

- Applications diverge: methacrylate-POSS hybrids focus on biomaterials, while oxetane derivatives are more suited for drug delivery or specialty polymers.

Implications for this compound :

- Synthesis of propyl esters often requires rigorous purification (e.g., chromatography or recrystallization).

- The oxetane ring’s steric hindrance may reduce side reactions, improving purity relative to linear propyl esters.

Physico-Chemical Properties of Propyl-Containing Compounds

Data from pyridalyl (a propyl ether) and 2-ethylhexyl palmitate provide baseline comparisons :

| Property | Pyridalyl (Propyl Ether) | 2-Ethylhexyl Palmitate | This compound* |

|---|---|---|---|

| Molecular weight | 491.12 g/mol | 368.64 g/mol | ~170–200 g/mol (estimated) |

| Functional groups | Dichloroallyloxy, pyridyloxy | Ester, branched alkyl | Oxetane, ketone, ester |

| Thermal stability | High (persistent organic pollutant) | Moderate (decomposes >200°C) | Likely moderate (oxetane ring strain) |

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of Propyl 4-oxooxetane-2-carboxylate?

- Methodological Answer : Synthesis optimization can employ Box-Behnken experimental design to systematically evaluate variables such as temperature, solvent polarity, and reagent stoichiometry. For example, factorial designs (e.g., 2³ complete factorial) enable identification of critical parameters affecting yield and purity, with ANOVA used to validate model significance (p < 0.05) . Reagent selection should prioritize mild oxidizing agents (e.g., hydrogen peroxide) and nucleophilic catalysts to minimize side reactions, as inferred from analogous ester syntheses .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

- Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., oxetane ring protons at δ 4.2–4.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- Graph set analysis : Characterize hydrogen-bonding motifs in crystals to predict supramolecular interactions .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Use airtight containers in cool (<25°C), ventilated areas away from combustibles .

- Exposure mitigation : Follow AEGL guidelines for analogous esters (e.g., propyl chloroformate), including immediate decontamination of skin/eyes with water and medical consultation for inhalation exposure .

- Waste disposal : Neutralize acidic byproducts before disposal, as recommended for reactive esters .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine XRD (for absolute configuration) with dynamic NMR to resolve tautomerism or conformational flexibility .

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify outliers .

- Statistical analysis : Apply multivariate regression to correlate spectral anomalies with impurities (e.g., residual solvents) .

Q. What strategies are effective in resolving hydrogen-bonding ambiguities in crystal structures?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds into motifs (e.g., R₂²(8) rings) to predict packing efficiency and polymorphism .

- SHELXL refinement : Use restraints for disordered regions and validate thermal parameters (B-factors) to distinguish static vs. dynamic disorder .

- Temperature-dependent XRD : Analyze structural changes at low temperatures (e.g., 100 K) to stabilize transient hydrogen bonds .

Q. How can factorial experimental design improve reaction parameter optimization for scale-up?

- Methodological Answer :

- Factor screening : Use a 2³ factorial design to test effects of catalyst loading (5–10 mol%), temperature (60–100°C), and solvent (THF vs. DCM) on enantiomeric excess (EE).

- Response surface methodology (RSM) : Optimize EE and yield via central composite design, with ANOVA identifying significant interactions (p < 0.01) .

- Robustness testing : Introduce ±5% variation in reagent purity to assess process stability .

Q. How can byproduct formation be systematically analyzed during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.